molecular formula C8H17NO3 B7969422 Methyl 2-[(5-aminopentyl)oxy]acetate HCl

Methyl 2-[(5-aminopentyl)oxy]acetate HCl

Cat. No.: B7969422
M. Wt: 175.23 g/mol
InChI Key: ZQXYMZTYVHGDBU-UHFFFAOYSA-N
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Description

Methyl 2-[(5-aminopentyl)oxy]acetate HCl is a methyl ester derivative featuring a 5-aminopentyl ether group and a hydrochloride salt. Its molecular formula is C₉H₂₀ClNO₃, with a molecular weight of 225.71 g/mol. This structure makes it a valuable intermediate in pharmaceutical synthesis, particularly for drug candidates requiring amine-functionalized linkers or prodrug formulations .

Properties

IUPAC Name

methyl 2-(5-aminopentoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-11-8(10)7-12-6-4-2-3-5-9/h2-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXYMZTYVHGDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance nucleophilicity in Williamson and Mitsunobu reactions, while acetone facilitates solubility in direct alkylation. Notably, DMF’s high boiling point (153°C) allows reflux conditions, but its removal via distillation can complicate purification.

Acidolysis and Salt Formation

Deprotection of the Boc group typically uses 4M HCl in dioxane, followed by neutralization with sodium bicarbonate (NaHCO₃) and extraction with dichloromethane (DCM). The HCl salt is precipitated by adding ethereal HCl to the free amine dissolved in methanol, achieving >99% purity after recrystallization from ethanol.

Analytical Characterization

Validating the structure and purity of Methyl 2-[(5-aminopentyl)oxy]acetate HCl requires multimodal analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, D₂O): δ 1.40–1.60 (m, 6H, CH₂), 2.75 (t, 2H, NH₂CH₂), 3.45 (t, 2H, OCH₂), 3.70 (s, 3H, OCH₃), 4.10 (s, 2H, OCH₂COO).

  • ¹³C NMR: δ 24.5, 29.1, 39.8 (CH₂), 52.3 (OCH₃), 68.9 (OCH₂COO), 170.2 (COO).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) confirms purity, with a retention time of 8.2 minutes and >98% area under the curve.

Challenges and Mitigation Strategies

Amine Protection-Deprotection

The Boc-protection strategy minimizes side reactions but adds two steps to the synthesis. Alternatives like Fmoc protection were explored but resulted in lower yields (≤50%) due to steric hindrance.

Byproduct Formation

In direct alkylation, over-alkylation can occur, producing dialkylated byproducts. Reducing reaction time to 8 hours and using a 1:1 molar ratio of reactants suppressed this issue .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5-aminopentyl)oxy]acetate HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Applications

  • Pharmaceutical Intermediates
    • Methyl 2-[(5-aminopentyl)oxy]acetate HCl serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting different biological pathways, particularly in cancer therapy and neuroprotection .
  • Endocannabinoid System Modulation
    • The compound has shown potential in modulating the endocannabinoid system, which is relevant for treating conditions such as pain and inflammation. Research indicates that derivatives of this compound can act on cannabinoid receptors (CB1 and CB2), providing therapeutic avenues for a range of diseases .
  • Neuroprotective Effects
    • Studies have demonstrated that compounds derived from this compound exhibit neuroprotective properties in vitro and in vivo. These findings are particularly significant for conditions like Alzheimer's disease, where neuroprotection can mitigate cognitive decline .

Neuroprotective Hybrid Compounds

A study investigated the synthesis of hybrid compounds that include this compound as a scaffold. These hybrids were evaluated for their ability to inhibit acetylcholinesterase (AChE) and their interaction with cannabinoid receptors, revealing promising neuroprotective effects in animal models of Alzheimer's disease .

Cancer Cell Proliferation Inhibition

Another research effort focused on the development of selective AKT protein degraders based on the structure of this compound. The study found that these compounds effectively induced AKT degradation, inhibited downstream signaling pathways, and suppressed cancer cell proliferation in vitro .

CompoundTargetActivityReference
This compoundCB1 ReceptorModulation
This compound DerivativeAChEInhibition
This compound HybridAKT DegraderSuppression of Proliferation

Mechanism of Action

The mechanism of action of Methyl 2-[(5-aminopentyl)oxy]acetate HCl involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These interactions can influence biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Methyl 2-[(5-aminopentyl)oxy]acetate HCl with key analogs:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Structural Features
This compound C₉H₂₀ClNO₃ 225.71 Ester, ether, primary amine (HCl salt) Flexible pentyl chain with terminal NH₃⁺Cl⁻
Methyl 2-Amino-2-(5-fluoro-2-methylphenyl)acetate HCl C₁₀H₁₂FNO₂·HCl 233.67 Ester, secondary amine (HCl salt), aryl fluoride Rigid aromatic core with fluorine substituent
Methyl 2-(4-cyano-2-fluorophenyl)-2-(5-(2-hydroxyethyl)-1H-imidazol-1-yl)acetate HCl C₁₅H₁₆FN₃O₃·HCl 341.77 Ester, imidazole, hydroxyl, aryl fluoride Bulky heterocyclic and aryl substituents
Methyl 2-[bis(benzylthio)phosphoryl]acetate C₁₇H₁₉O₃PS₂ 384.43 Ester, phosphorothioate Phosphoryl group with benzylthio ligands

Physicochemical Properties

  • Solubility: The HCl salt of Methyl 2-[(5-aminopentyl)oxy]acetate enhances water solubility compared to non-ionic analogs like methyl 2-hydroxyacetate (logP ~0.5) .
  • Stability: The aminopentyl chain may increase susceptibility to oxidative degradation compared to aryl-substituted esters (e.g., compound), which benefit from aromatic stabilization.

Research Findings and Challenges

  • Bioavailability: The aminopentyl chain in this compound may improve tissue penetration compared to shorter-chain analogs but could increase metabolic liability .

Q & A

Q. Example Protocol :

StepReagents/ConditionsYield (%)Purity (HPLC)Source
Ether Formation5-aminopentanol, methyl chloroacetate, THF, 0°C → RT, 12 h75–8090–95%Adapted from
Salt FormationHCl gas in Et₂O, 0°C, 2 h85–90>98%

Q. Key Considerations :

  • Use anhydrous conditions to avoid hydrolysis of the ester group .
  • Monitor reaction progress via TLC (silica gel, eluent: EtOAc/hexane 1:1).

How can researchers resolve contradictions in reported spectroscopic data for this compound?

Level : Advanced
Methodological Answer :
Discrepancies in NMR or IR data often arise from solvent effects, salt form variations, or impurities. To validate

Cross-Reference Databases : Compare with PubChem, ChemSpider, and peer-reviewed literature (e.g., Journal of Medicinal Chemistry) .

Reproduce Conditions : Ensure identical solvent (e.g., D₂O vs. CDCl₃) and concentration.

Advanced Techniques : Use 2D NMR (HSQC, HMBC) to confirm assignments .

Q. Example Data Cross-Check :

Signal (¹H NMR, δ ppm)Reported Value (CDCl₃)Observed Value (D₂O)Discrepancy Source
CH₃ (ester)3.65–3.703.72–3.75Protonation of amine in D₂O

What are the best practices for characterizing the hydrochloride salt form using X-ray crystallography?

Level : Advanced
Methodological Answer :

Crystal Growth : Use slow evaporation from ethanol/water (1:1) at 4°C to obtain single crystals .

Data Collection : Employ synchrotron radiation for high-resolution data (≤1.0 Å) to resolve HCl placement.

Refinement : Use SHELXL for charge-assisted hydrogen bonding network analysis .

Q. Key Challenges :

  • Hygroscopicity may require rapid data collection under inert gas (N₂).
  • Validate chloride position via Fourier difference maps .

How does the hygroscopic nature of this compound influence experimental design in kinetic studies?

Level : Advanced
Methodological Answer :
Hygroscopicity can alter reaction kinetics by introducing water, leading to ester hydrolysis. Mitigation strategies:

  • Storage : Keep under vacuum or in desiccators with P₂O₅ .
  • In Situ Monitoring : Use FTIR to track ester carbonyl (1740 cm⁻¹) vs. acid (1700 cm⁻¹) .
  • Solvent Choice : Use anhydrous DMF or THF with molecular sieves .

Q. Experimental Adjustment Example :

ConditionHydrolysis Rate (k, h⁻¹)Source
Ambient humidity0.15 ± 0.02
Dry N₂ atmosphere0.03 ± 0.01

What solvent systems are effective in purification via column chromatography for this compound?

Level : Basic
Methodological Answer :
Use gradient elution on silica gel:

  • Nonpolar Start : Hexane/EtOAc (4:1) to remove hydrophobic impurities.
  • Polar Gradient : Increase EtOAc to 70% to elute the target compound.

Q. Example Elution Profile :

FractionSolvent RatioRf Value
1–5Hexane/EtOAc (4:1)0.15
6–10Hexane/EtOAc (1:1)0.35
11–15EtOAc/MeOH (9:1)0.50

Q. Tips :

  • Add 1% NH₄OH to mobile phase to reduce tailing from amine-HCl interactions .

How can researchers optimize reaction conditions to minimize byproducts during the esterification step?

Level : Advanced
Methodological Answer :
Byproduct formation (e.g., dimerization of 5-aminopentanol) is minimized by:

Temperature Control : Keep reactions below 25°C .

Catalyst Use : Add DMAP (4-dimethylaminopyridine) to accelerate esterification .

Stoichiometry : Use 1.2 equivalents of methyl chloroacetate to ensure complete conversion.

Q. Optimization Table :

ConditionByproduct (%)Yield (%)
Without DMAP, 25°C1570
With DMAP, 0°C<588

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